molecular formula C15H14N2O2 B268289 N-[2-(allyloxy)phenyl]isonicotinamide

N-[2-(allyloxy)phenyl]isonicotinamide

Cat. No. B268289
M. Wt: 254.28 g/mol
InChI Key: QTKUOMGZBNNTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(allyloxy)phenyl]isonicotinamide, also known as API-2, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. The compound belongs to the class of isonicotinamide derivatives, which have been extensively studied for their anti-cancer properties.

Mechanism of Action

N-[2-(allyloxy)phenyl]isonicotinamide exerts its anti-cancer effects by inhibiting the Akt signaling pathway. Akt is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. The activation of Akt leads to the phosphorylation of downstream targets involved in cell cycle progression and anti-apoptotic signaling. N-[2-(allyloxy)phenyl]isonicotinamide binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation. This leads to the inhibition of downstream signaling pathways and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-[2-(allyloxy)phenyl]isonicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. The compound also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In addition to its anti-cancer effects, N-[2-(allyloxy)phenyl]isonicotinamide has been shown to have anti-inflammatory and neuroprotective properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-(allyloxy)phenyl]isonicotinamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has high purity. It has been extensively studied in vitro and in vivo, and its mechanism of action is well-characterized. However, there are also limitations to using N-[2-(allyloxy)phenyl]isonicotinamide in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its bioavailability. Additionally, N-[2-(allyloxy)phenyl]isonicotinamide has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-[2-(allyloxy)phenyl]isonicotinamide. One area of interest is the development of more potent and selective inhibitors of the Akt signaling pathway. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-[2-(allyloxy)phenyl]isonicotinamide in animal models and humans. Another area of interest is the investigation of N-[2-(allyloxy)phenyl]isonicotinamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, there is a need for further studies on the potential neuroprotective effects of N-[2-(allyloxy)phenyl]isonicotinamide in animal models of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[2-(allyloxy)phenyl]isonicotinamide involves the reaction of isonicotinic acid with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-hydroxyacetophenone to yield N-[2-(allyloxy)phenyl]isonicotinamide. The purity of the compound can be improved by recrystallization in a suitable solvent.

Scientific Research Applications

N-[2-(allyloxy)phenyl]isonicotinamide has been extensively studied for its potential anti-cancer properties. The compound has been shown to inhibit the Akt signaling pathway, which is known to promote cell survival and proliferation. Several studies have demonstrated that N-[2-(allyloxy)phenyl]isonicotinamide can induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. Additionally, N-[2-(allyloxy)phenyl]isonicotinamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.

properties

Product Name

N-[2-(allyloxy)phenyl]isonicotinamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(2-prop-2-enoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H14N2O2/c1-2-11-19-14-6-4-3-5-13(14)17-15(18)12-7-9-16-10-8-12/h2-10H,1,11H2,(H,17,18)

InChI Key

QTKUOMGZBNNTAK-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=NC=C2

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.